1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, and a methyl group on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 4-methyl-1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a pyrazole ring through cyclization. This can be achieved by reacting 2-fluoro-4-nitroaniline with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to inflammation, cell signaling, or metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, 1-(2-fluoro-4-nitrophenyl)pyrrolidine, and 1-(2-fluoro-4-nitrophenyl)azepane share structural similarities.
Properties
Molecular Formula |
C10H8FN3O2 |
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Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3 |
InChI Key |
XWSIOZRQTUSIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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